Fmoc-3,4-dimethoxy-L-phenylalanine
Description
The Strategic Role of Unnatural Amino Acids in Enhancing Peptide Functionality
The 20 standard amino acids that constitute proteins in living organisms have a limited range of chemical functionalities. highfine.com Unnatural amino acids (UAAs) introduce novel side chains and stereochemical properties, which can significantly alter the structure and function of peptides. highfine.comnih.gov By incorporating UAAs, researchers can engineer peptides with improved characteristics such as:
Enhanced Stability: UAAs can make peptides more resistant to degradation by enzymes (proteolysis), which is a major hurdle in the development of peptide-based drugs. nih.govcpcscientific.com
Improved Pharmacokinetics: Modifications can lead to better absorption, distribution, metabolism, and excretion profiles of peptide drugs. nih.gov
Increased Potency and Selectivity: The unique structures of UAAs can lead to stronger and more specific binding to biological targets, enhancing their therapeutic effect. highfine.comnih.gov
Conformational Control: The incorporation of specific UAAs can help to stabilize desired secondary structures in peptides, which is often crucial for their biological activity. nih.gov
The ability to tailor peptide properties through the inclusion of UAAs has opened up new avenues in drug development, allowing for the creation of more effective and durable therapeutic agents. nih.govcpcscientific.com
Foundational Principles of Fmoc-Protected Amino Acid Derivatives in Research
The synthesis of peptides is a stepwise process that requires precise control over the formation of amide bonds between amino acids. To prevent unwanted side reactions and ensure the correct sequence is assembled, the reactive amino group of each incoming amino acid must be temporarily blocked or "protected." altabioscience.com
The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in a technique called solid-phase peptide synthesis (SPPS). altabioscience.com The core principles of using Fmoc-protected amino acids are:
Protection: The Fmoc group is attached to the alpha-amino group of an amino acid, preventing it from reacting while the carboxyl group of that amino acid is coupled to the free amino group of the growing peptide chain. altabioscience.com
Mild Deprotection: A key advantage of the Fmoc group is that it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent. nih.gov This is in contrast to other protecting groups that require harsh acidic conditions, which can damage sensitive peptide sequences. altabioscience.comnih.gov
Orthogonality: In Fmoc-based SPPS, the protecting groups on the side chains of the amino acids are stable to the basic conditions used for Fmoc removal but can be cleaved at the end of the synthesis using a different set of chemical conditions, usually strong acid. altabioscience.com This "orthogonality" allows for selective deprotection and is crucial for synthesizing complex peptides. altabioscience.com
Automation: The Fmoc chemistry is well-suited for automated peptide synthesizers, which has greatly accelerated the pace of peptide research and production. researchgate.net The release of the fluorene (B118485) group during deprotection can be monitored by its strong UV absorbance, providing a useful way to track the success of each step. researchgate.net
The Focus Compound: Fmoc-3,4-dimethoxy-L-phenylalanine
This compound is a derivative of the amino acid phenylalanine. It is characterized by the presence of an Fmoc protecting group on its amino terminus and two methoxy (B1213986) groups on the phenyl ring of its side chain. chemimpex.com This specific modification imparts unique properties to the molecule, making it a valuable reagent in peptide synthesis. chemimpex.com
Chemical and Physical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₆H₂₅NO₆ chemimpex.com |
| Molecular Weight | 447.5 g/mol chemimpex.com |
| Appearance | White powder chemimpex.com |
| Purity | ≥ 99% (HPLC) chemimpex.com |
| Melting Point | 148-155°C chemicalbook.com |
| Boiling Point | 662.3±55.0 °C (Predicted) chemicalbook.com |
| CAS Number | 184962-88-7 chemimpex.com |
This data is compiled from multiple sources for accuracy.
Synthesis and Preparation
The synthesis of this compound generally involves two key steps. First, the unnatural amino acid 3,4-dimethoxy-L-phenylalanine is synthesized. Subsequently, the Fmoc protecting group is introduced onto the amino group of this modified phenylalanine. This is often achieved by reacting the amino acid with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions. nih.gov
Applications in Peptide Synthesis
This compound serves as a building block in solid-phase peptide synthesis. chemimpex.com Its unique structure, with the two methoxy groups on the phenyl ring, can enhance the solubility and reactivity of the amino acid derivative. chemimpex.com This makes it a valuable tool for researchers creating complex peptides, potentially leading to higher purity and yield. chemimpex.com
Furthermore, this compound is utilized in the creation of custom peptide libraries for screening and identifying potential drug candidates. chemimpex.com Its application also extends to neuroscience research, where it aids in the study of neuropeptides, contributing to a better understanding of neurological disorders. chemimpex.com
Structure
2D Structure
Properties
IUPAC Name |
(2S)-3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRGWWYKCGWQHH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443272 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184962-88-7 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Fmoc 3,4 Dimethoxy L Phenylalanine
Development of Stereoselective Syntheses for L-Phenylalanine Derivatives
The synthesis of L-phenylalanine derivatives with high stereoselectivity is of paramount importance for their application in bioactive peptides and pharmaceuticals. Traditional chemical synthesis of L-DOPA, a related compound, often results in a racemic mixture that is challenging to separate. scirp.org To overcome this, chemoenzymatic methods have been developed. One such method for producing L-3,4-dimethoxyphenylalanine utilizes an engineered aspartate aminotransferase from Escherichia coli. researchgate.net This biocatalytic approach, using 3,4-dimethoxy phenylpyruvate as a substrate, has demonstrated high conversion rates and excellent enantiomeric excess. researchgate.net
Another innovative approach merges photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis. nsf.gov This synergistic method enables the stereoselective synthesis of noncanonical amino acids without the need for protecting groups. nsf.gov By engineering the PLP enzymes, it is possible to control the stereochemical outcome of the reaction. nsf.gov Furthermore, biomimetic systems inspired by tyrosine hydroxylase have been developed for the production of L-DOPA from tyrosine, showcasing high reactivity and specificity. nih.gov
| Method | Key Features | Outcome |
| Chemoenzymatic Synthesis | Engineered aspartate aminotransferase catalyst. | High conversion (95.4%) and enantiomeric excess (>99%) for L-3,4-dimethoxyphenyl-alanine. researchgate.net |
| Synergistic Photoredox-Biocatalysis | Merger of photoredox catalysis and pyridoxal 5'-phosphate (PLP) biocatalysis. | Stereoselective synthesis of noncanonical amino acids without protecting groups. nsf.gov |
| Biomimetic Synthesis | Inspired by tyrosine hydroxylase, using a Fe2+/EDTA complex. | High catalytic activity and regioselectivity for L-DOPA production from tyrosine. nih.gov |
Optimized Protection and Deprotection Strategies for Fmoc-Based Synthesis
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group central to modern peptide synthesis. fiveable.me Its removal, or deprotection, is a critical step in the iterative cycle of solid-phase peptide synthesis (SPPS). fiveable.menih.gov
Protection: The Fmoc group is introduced to the Nα-amine of an amino acid to prevent unwanted reactions during peptide bond formation. nih.gov The quality of Fmoc-protected amino acids is crucial, with high purity (>99%) being a standard requirement to avoid side reactions and ensure the integrity of the final peptide. nih.gov
Deprotection: The removal of the Fmoc group is typically achieved through a β-elimination mechanism using a mild base, most commonly a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). fiveable.mespringernature.com The process releases the Fmoc group as dibenzofulvene, which is then scavenged by the amine to form a stable adduct. springernature.com The completion of this step can be monitored by UV spectrophotometry due to the UV-active nature of the dibenzofulvene byproduct. fiveable.meiris-biotech.de
Several factors influence the efficiency of Fmoc deprotection, including the choice of base, its concentration, the solvent, and the reaction time. nih.gov While 20% piperidine in DMF is a standard condition, other bases and solvent systems have been explored to optimize the process and minimize side reactions. springernature.comuci.edu For instance, morpholine (B109124) has been investigated as a "greener" alternative to piperidine. researchgate.net
| Parameter | Common Conditions | Notes |
| Deprotecting Agent | 20% (v/v) Piperidine in DMF. uci.edu | Other bases like DBU and morpholine can be used. researchgate.net |
| Mechanism | β-elimination. fiveable.me | Proceeds in two steps favored by cyclic secondary amines. nih.gov |
| Solvent | N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). springernature.com | Polar aprotic solvents are preferred. |
| Monitoring | UV spectrophotometry of dibenzofulvene byproduct. fiveable.meiris-biotech.de | Allows for real-time monitoring of the reaction progress. |
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Fmoc-3,4-dimethoxy-L-phenylalanine serves as a building block in SPPS, enabling the creation of complex peptides. chemimpex.com The integration of such modified amino acids into SPPS protocols requires careful consideration of coupling efficiency and potential challenges. americanpeptidesociety.org
Methodological Enhancements for Efficient Incorporation
The efficiency of incorporating this compound into a growing peptide chain depends heavily on the coupling step. iris-biotech.de This involves the activation of the carboxyl group of the incoming amino acid to facilitate peptide bond formation. rsc.org A variety of coupling reagents, such as HBTU and HATU, are used to maximize coupling efficiency. americanpeptidesociety.org Additives like OxymaPure can be included to reduce the risk of racemization. americanpeptidesociety.org
For sterically hindered or "difficult" sequences, optimizing coupling conditions by adjusting reagents, solvents, and reaction times is crucial. mblintl.com In some cases, double coupling or the use of more potent activating agents may be necessary to drive the reaction to completion. nih.gov
Adaptations for Diverse Peptide Sequence Assembly
The assembly of diverse peptide sequences, particularly those containing modified or hydrophobic amino acids, can present challenges such as aggregation and the formation of secondary structures. mblintl.comnih.gov These issues can hinder subsequent reaction steps and lead to lower yields and purity. americanpeptidesociety.org
Strategies to overcome these challenges include:
Use of Chaotropic Agents: Adding salts or solvents that disrupt hydrogen bonding can help to break up aggregates. researchgate.net
Elevated Temperatures: Performing the synthesis at higher temperatures, sometimes with microwave assistance, can improve reaction kinetics. nih.govresearchgate.net
Pseudoproline Dipeptides: Incorporating these structures can disrupt the formation of secondary structures. mblintl.com
Solubilizing Tags: Attaching tags like polyethylene (B3416737) glycol (PEG) can enhance the solubility of the growing peptide chain. mblintl.com
Comparative Analysis of Solution-Phase Synthesis Techniques
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SolPS) offers certain advantages, particularly for large-scale production. springernature.comneulandlabs.com
Solid-Phase Peptide Synthesis (SPPS): In SPPS, the peptide is built on a solid resin support, which simplifies the purification process as excess reagents and byproducts can be washed away after each step. google.com This method is well-suited for automation and the synthesis of a wide variety of peptides, including long and complex sequences. nih.govnih.gov However, challenges in SPPS include potential aggregation on the resin and difficulties in scaling up production. nih.govneulandlabs.com
Solution-Phase Peptide Synthesis (SolPS): SolPS, the traditional method of peptide synthesis, involves carrying out all reactions in a homogeneous solution. youtube.com A key advantage is its scalability, making it more cost-effective for producing large quantities of peptides. neulandlabs.com However, SolPS requires the isolation and purification of each intermediate peptide, which can be a time-consuming and complex process. beilstein-journals.org Furthermore, the poor solubility of some amino acids and peptides in organic solvents can limit reaction rates. acs.org
A significant challenge in adapting Fmoc chemistry to SolPS has been the removal of the N-fluorenylmethylpiperidine (NFMP) byproduct formed during deprotection, which is difficult without a solid support. google.com Innovations such as the Group-Assisted Purification (GAP) strategy aim to simplify purification in SolPS by avoiding traditional chromatography. nih.gov
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (SolPS) |
| Methodology | Peptide is attached to a solid resin support. google.com | All reactions occur in a homogeneous solution. youtube.com |
| Purification | Simplified by washing away excess reagents. google.com | Requires isolation and purification of each intermediate. beilstein-journals.org |
| Scalability | Can be challenging to scale up. neulandlabs.com | More scalable and cost-effective for large quantities. neulandlabs.com |
| Key Advantage | Amenable to automation and synthesis of complex peptides. nih.gov | Better economies of scale for large-scale production. neulandlabs.com |
| Key Disadvantage | Peptide aggregation on the resin can be an issue. nih.gov | Purification can be complex and time-consuming. beilstein-journals.org |
Applications in Advanced Peptide and Peptidomimetic Research
Engineering Complex Peptide Architectures via Fmoc-3,4-dimethoxy-L-phenylalanine Incorporation
The incorporation of this compound is a key strategy in the synthesis of complex peptide structures. It serves as a fundamental component in solid-phase peptide synthesis (SPPS), a technique that allows for the efficient creation of intricate peptide sequences. chemimpex.comchemimpex.com
| Factor | Influence on Peptide Synthesis |
| Fmoc Protecting Group | Prevents unwanted side reactions at the amino group during peptide chain elongation. nih.gov |
| Dimethoxy Substitution | Can enhance the solubility and reactivity of the amino acid derivative. chemimpex.com |
| Coupling Reagents | Choice of reagents like HCTU, HATU, and HOAt impacts the efficiency of peptide bond formation. uci.edu |
| Microwave Irradiation | Can be used to enhance coupling efficiency during solid-phase peptide synthesis. nih.gov |
Achieving high purity and yield in the synthesis of peptides containing this compound requires careful optimization of the synthetic and purification protocols. The purity of the initial Fmoc-amino acid building blocks is a critical determinant of the final peptide's purity. ajpamc.com Impurities in the starting materials can be incorporated into the growing peptide chain, leading to a complex mixture of by-products. nih.govajpamc.com
A study demonstrated that purifying Fmoc-amino acids prior to their use in solid-phase peptide synthesis can lead to a significant increase in the purity of the final crude peptide, with one case showing a greater than 15% improvement. ajpamc.com Common purification methods for Fmoc-amino acids include recrystallization from solvents like toluene (B28343) or isopropyl alcohol. ajpamc.com
For the purification of the final peptide, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method. researchgate.net However, for high-throughput applications, alternative strategies like ion pair reversed-phase solid-phase extraction (IP-RP-SPE) in a 96-well format have been developed to simplify and expedite the purification process, often achieving purities greater than 90% without the need for RP-HPLC. researchgate.net
| Strategy | Description | Potential Outcome |
| Raw Material Purification | Purification of Fmoc-amino acids before synthesis. ajpamc.com | Increased purity of the final peptide by over 15%. ajpamc.com |
| Optimized Coupling | Using efficient coupling reagents and conditions. uci.edu | Higher yield and fewer deletion sequences. |
| Ion Pair RP-SPE | A high-throughput purification method. researchgate.net | Purities >90% without RP-HPLC. researchgate.net |
| Traceless Linkers | Using linkers that are cleaved without leaving a trace on the peptide. nih.gov | High purity of the final product (73-94%). nih.gov |
Rational Design of Peptidomimetics with Enhanced Biological Profiles
This compound is a valuable tool in the rational design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved properties. chemimpex.com The goal is to create compounds with enhanced stability, bioavailability, and therapeutic efficacy. chemimpex.comnih.gov
The incorporation of non-natural amino acids like 3,4-dimethoxy-L-phenylalanine allows for the creation of peptidomimetics that can mimic the binding and activity of endogenous peptide ligands and enzyme substrates. By modifying the structure of a native peptide, researchers can develop molecules with altered receptor binding affinities or enzyme inhibition profiles. For instance, the introduction of a cyano group on the phenyl ring of phenylalanine has been used to create arginine analogs that can act as enzyme inhibitors. peptide.com
A major challenge in the development of peptide-based drugs is their poor in vivo stability and low oral bioavailability. nih.gov Peptides are often rapidly degraded by proteases in the gastrointestinal tract and have limited ability to cross intestinal membranes. nih.gov Chemical modifications, such as the introduction of non-natural amino acids, can help to overcome these limitations. nih.gov These modifications can make the peptide more resistant to enzymatic degradation and can alter its physicochemical properties to improve absorption. nih.govnih.gov For example, constraining the conformation of a peptide through strategies like lactam bridges has been shown to improve both bioactivity and bioavailability. nih.gov
Translational Research in Pharmaceutical and Drug Discovery Pipelines
Utilization as a Key Building Block in Bioactive Peptide and Therapeutic Agent Development
Fmoc-3,4-dimethoxy-L-phenylalanine serves as a critical building block in the chemical construction of peptides and related therapeutic molecules. chemimpex.com The primary method for this is Solid-Phase Peptide Synthesis (SPPS), a technique that builds peptide chains one amino acid at a time on a solid resin support. molport.comaltabioscience.com The Fmoc group is essential for this process; it temporarily protects the amino group of the phenylalanine derivative, preventing unwanted side reactions during the coupling of the next amino acid in the sequence. altabioscience.com
The Fmoc group is stable under the coupling conditions but can be readily removed with a mild base, typically piperidine (B6355638), to allow the next Fmoc-protected amino acid to be added. nih.gov This iterative cycle of deprotection and coupling is the foundation of modern automated peptide synthesis. molport.comnih.gov The use of high-purity Fmoc-amino acids, including this compound, is crucial for the success of SPPS, as it leads to higher yields, easier purification, and a more consistent product profile. altabioscience.comnih.govkilobio.com
Precision Targeting of Biological Pathways through Peptide-Based Drug Design
The design of peptide-based drugs aims to achieve high specificity and potency by targeting particular biological pathways involved in disease. chemimpex.com The substitution of natural amino acids with non-canonical ones like 3,4-dimethoxy-L-phenylalanine is a key strategy in this endeavor. molport.com By incorporating this modified amino acid, medicinal chemists can fine-tune the structure of a peptide to enhance its interaction with a specific biological target, such as a protein receptor or an enzyme active site. chemimpex.comchemimpex.com
The two methoxy (B1213986) groups on the phenyl ring alter the electronic and steric properties of the amino acid side chain compared to natural phenylalanine or tyrosine. This modification can lead to:
Enhanced Binding Affinity: The methoxy groups can form additional hydrogen bonds or van der Waals interactions with the target protein, leading to a more stable and specific complex.
Increased Stability: The modified side chain can make the peptide more resistant to degradation by proteases, prolonging its half-life and therapeutic effect in the body.
Improved Selectivity: By altering the shape and electronic distribution of the peptide, the incorporation of this residue can favor binding to the intended target over other related proteins, thereby reducing the potential for off-target side effects. nih.gov
This approach allows for the rational design of peptides aimed at specific biological pathways, which is a central goal in the development of new treatments for a wide range of diseases. chemimpex.com
Innovations in Bioconjugation and Targeted Delivery Systems
The utility of this compound extends into the field of bioconjugation, where peptides are chemically linked to other molecules like drugs, imaging agents, or polymers to create advanced therapeutic and diagnostic systems. chemimpex.com
The core principle of Fmoc-based SPPS is, in itself, a method of site-specific functionalization. It allows for the precise placement of the 3,4-dimethoxy-L-phenylalanine residue at any desired position within a peptide sequence. molport.comnih.gov This precision is fundamental for creating peptides where the unique properties of the dimethoxylated ring are required at a specific location to interact with a biological target or to serve as a handle for further chemical modification.
Peptides designed with specific building blocks can be engineered to self-assemble into nanostructures, such as hydrogels, which can serve as depots for the controlled release of therapeutic agents. rsc.org The inclusion of hydrophobic residues and specific aromatic groups, facilitated by building blocks like Fmoc-amino acids, can drive this self-assembly process through interactions like π-stacking. rsc.org Peptides containing this compound could be designed to form such systems, where the peptide itself is the therapeutic or acts as a carrier matrix.
Furthermore, the properties of the amino acid residues within a peptide can significantly influence its ability to cross cell membranes. By modifying a peptide with 3,4-dimethoxy-L-phenylalanine, its lipophilicity can be altered, potentially enhancing its passive diffusion into cells or its interaction with specific cell surface receptors that facilitate uptake. This is a critical aspect of designing peptide-based drugs and delivery systems that need to reach intracellular targets.
Role in High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
Combinatorial chemistry is a powerful strategy for drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. uzh.chuzh.ch These libraries are then subjected to high-throughput screening (HTS) to identify "hit" compounds with a desired biological activity. nih.gov
Fmoc-protected amino acids are central to the combinatorial synthesis of peptide libraries via automated SPPS. molport.comchemimpex.com The use of this compound and other non-canonical amino acids allows for the creation of vast and diverse peptide libraries that go beyond the 20 proteinogenic amino acids. molport.com By including such modified building blocks, researchers can explore a much wider chemical space, increasing the probability of discovering novel lead peptides with high affinity and specificity for a drug target. chemimpex.com
The process typically involves a "split-and-mix" synthesis strategy on resin beads, where at each coupling step, the resin is divided, coupled with a different amino acid (like this compound), and then remixed. uzh.ch The repetition of this process generates a library where each bead carries a unique peptide sequence. These libraries are then screened en masse, and the identity of the active peptide on a "hit" bead can be determined by sequencing. This approach accelerates the discovery of new therapeutic compounds by efficiently exploring millions of potential candidates. chemimpex.com
Exploration of Biological and Pharmacological Relevance of Fmoc 3,4 Dimethoxy L Phenylalanine Containing Constructs
Investigation of Structure-Activity Relationships within Modified Peptides
The phenylalanine side chain is a frequent target for modification in SAR studies to alter the bioactivity of peptides. nih.gov For instance, in studies of melanocortin receptor ligands, modifications to the phenylalanine residue have successfully converted agonist scaffolds into compounds with antagonist or partial agonist activities. nih.gov The spatial arrangement of aromatic residues is also critical. In cyclic opioid peptide analogues, the side-chain length of the aromatic amino acid in the third position was found to be a determining factor for receptor affinity and selectivity, suggesting that different receptors have distinct topographical requirements for binding. nih.gov
Analysis of Biological Activities Derived from Incorporation into Peptides (e.g., antimicrobial properties, antitumor activity)
While direct studies on the biological activities of peptides containing Fmoc-3,4-dimethoxy-L-phenylalanine are not extensively documented, research on peptides with the closely related 3,4-dihydroxy-L-phenylalanine (L-DOPA) provides significant insights into potential applications.
Antimicrobial Properties:
The incorporation of L-DOPA into synthetic peptides has been shown to create potent antimicrobial agents. nih.govnih.gov In one study, a synthetic antimicrobial peptide, NKC, was modified by adding L-DOPA repeats to its C-terminus. nih.gov The resulting peptides demonstrated effective, broad-spectrum antibacterial activity. nih.govresearchgate.net For example, a peptide-coated surface could completely inhibit the growth of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus within two hours. nih.govresearchgate.net A key finding was that the number of L-DOPA residues correlated with the antimicrobial efficacy; a surface coated with a peptide containing three L-DOPA residues (NKC-DOPA₃) showed a significant 5.7-log reduction in E. coli count, while a single L-DOPA residue was less effective. nih.gov These L-DOPA-containing peptides also exhibit adhesive properties, allowing for a simple one-step coating of surfaces like polystyrene and titanium, creating a stable, long-lasting antimicrobial layer. nih.gov
| Peptide | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| NKC-DOPA₃-coated surface | E. coli | 5.7 log reduction in cell count | nih.gov |
| NKC-DOPA₅-coated surface | E. coli, P. aeruginosa, S. aureus | Complete inhibition of growth within 2 hours | nih.govresearchgate.net |
| NKC-DOPA₅-coated surface | E. coli | Activity maintained for 84 days at 25 °C | nih.gov |
Antitumor Activity:
Peptides containing phenylalanine and its derivatives have also been explored for their antitumor effects. nih.gov For example, a homing peptide known as LyP-1 has been shown to induce cell death in cultured human breast carcinoma cells. nih.gov Systemic treatment with the LyP-1 peptide inhibited tumor growth in mouse models. nih.gov While this study did not use the 3,4-dimethoxy variant, it highlights the potential for phenylalanine-containing peptides to be developed as antitumor agents. The specific modifications on the phenyl ring would likely modulate the targeting and cytotoxic activity of such peptides.
Implications for Research in Neuropharmacology and Related Systems
The structural similarity of 3,4-dimethoxy-L-phenylalanine to L-DOPA, a cornerstone in the treatment of Parkinson's disease, suggests potential applications in neuropharmacology. nih.gov L-DOPA is a precursor to the neurotransmitter dopamine (B1211576) and is used to manage symptoms of Parkinson's. nih.gov Research has utilized L-DOPA to study its effects in Drosophila models of the disease. nih.gov
Given this connection, peptides incorporating 3,4-dimethoxy-L-phenylalanine could be valuable tools for neuroscience research. They could be used to develop novel peptides that target specific pathways in the brain or to probe the function of neuropeptides. The methoxy (B1213986) groups, by altering the polarity and metabolic stability compared to the hydroxyl groups of L-DOPA, could lead to derivatives with different pharmacokinetic profiles, potentially offering advantages in stability or ability to cross the blood-brain barrier. Studies in adults with phenylketonuria (PKU), a disorder of phenylalanine metabolism, have shown that modulating amino acid levels can impact brain phenylalanine concentrations, highlighting the sensitivity of the brain to these compounds. nih.gov
Mechanistic Studies on Cellular Interactions and Signaling Pathways
The mechanism by which peptides exert their biological effects is a critical area of study. For antimicrobial peptides, a common mechanism involves interaction with and disruption of the bacterial cell membrane. nih.gov Cationic AMPs are attracted to the negatively charged bacterial surface, leading to membrane permeabilization and cell lysis. nih.gov The inclusion of residues like L-DOPA can enhance this activity and also confer adhesive properties, allowing the peptide to bind strongly to surfaces. nih.gov
In the context of antitumor peptides like LyP-1, the mechanism involves specific binding to cells in the tumor microenvironment, followed by internalization and induction of apoptosis (programmed cell death). nih.gov
For peptides designed for neuropharmacological applications, the interaction with specific receptors is key. For example, cyclic opioid peptides containing a phenylalanine residue interact with mu- and delta-opioid receptors, and their binding affinity and selectivity are highly dependent on the peptide's conformation and the structure of the phenylalanine side chain. nih.gov The incorporation of 3,4-dimethoxy-L-phenylalanine into such a peptide would likely alter its binding mode and signaling outcomes at these receptors.
Analytical Methodologies and Quality Control in Research
Advanced Chromatographic Techniques for Separation and Quantification of Derived Products
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Fmoc-amino acid derivatives. nih.govnih.govoup.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating Fmoc-3,4-dimethoxy-L-phenylalanine from potential impurities and byproducts generated during synthesis. nih.gov The hydrophobic nature of the Fmoc group allows for strong retention on C18 columns, with elution typically achieved using a gradient of an organic solvent, like acetonitrile (B52724), in an aqueous mobile phase, often containing an ion-pairing agent such as trifluoroacetic acid (TFA). rsc.org
The chromatographic conditions, including the mobile phase composition, pH, and temperature, are optimized to achieve baseline separation of the target compound from related substances. oup.com For instance, a typical mobile phase might consist of a gradient of acetonitrile in water with 0.1% TFA, with detection at 254 nm where the Fmoc group exhibits strong UV absorbance. rsc.org The quantification of this compound is performed by integrating the peak area and comparing it to a standard curve generated from known concentrations of a reference standard. The limit of quantification for Fmoc-amino acid derivatives can be as low as 1 picomole, demonstrating the high sensitivity of this method. nih.gov
Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers higher resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC. The use of sub-2 µm particle size columns in UPLC systems allows for more efficient separations, which is particularly beneficial for resolving complex mixtures of peptide derivatives.
Interactive Data Table: Typical HPLC Parameters for Fmoc-Amino Acid Analysis
| Parameter | Value | Reference |
| Column | C18 (Reversed-Phase) | jascoinc.com |
| Mobile Phase A | Water with 0.1% TFA | rsc.org |
| Mobile Phase B | Acetonitrile with 0.1% TFA | rsc.org |
| Gradient | Linear gradient of Mobile Phase B | oup.com |
| Flow Rate | 1 mL/min | rsc.org |
| Detection | UV at 254 nm | rsc.org |
| Injection Volume | 10 µL | rsc.org |
| Column Temperature | Ambient | oup.com |
Spectroscopic and Spectrometric Approaches for Structural Confirmation
While chromatography provides information on purity and quantity, spectroscopic and spectrometric techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. In the ¹H NMR spectrum, characteristic signals corresponding to the protons of the fluorenyl group, the methoxy (B1213986) groups, the aromatic ring of the phenylalanine moiety, and the α- and β-protons of the amino acid backbone would be expected. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish the connectivity between different parts of the molecule, providing definitive structural confirmation. digitellinc.comacs.orgnih.gov
Mass Spectrometry (MS): Mass spectrometry provides highly accurate molecular weight information, confirming the elemental composition of the compound. nih.gov Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used to generate ions of the intact molecule. High-resolution mass spectrometry (HRMS) can determine the mass with sufficient accuracy to distinguish between compounds with the same nominal mass but different elemental formulas. Fragmentation analysis (MS/MS) can further verify the structure by breaking the molecule into smaller, predictable fragments.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. The spectrum of this compound would show characteristic absorption bands for the N-H bond of the carbamate (B1207046), the C=O stretching of the carbamate and the carboxylic acid, and the aromatic C-H and C=C bonds. rsc.org
Interactive Data Table: Expected Spectroscopic Data for this compound
| Technique | Expected Observations | Reference |
| ¹H NMR | Signals for fluorenyl, methoxy, aromatic, and amino acid protons. | rsc.org |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | |
| HRMS | Accurate mass corresponding to the molecular formula C₂₆H₂₅NO₆. | advancedchemtech.com |
| IR Spectroscopy | Characteristic bands for N-H, C=O (carbamate and acid), and aromatic C-H/C=C. | rsc.org |
Purity Assessment Standards for Research-Grade Amino Acid Derivatives
The purity of research-grade this compound is a critical parameter that directly impacts the outcome of peptide synthesis. nih.govkilobio.com Reputable suppliers provide a Certificate of Analysis (CoA) that details the purity of the compound as determined by various analytical methods.
Purity by HPLC: A high purity level, typically ≥98% as determined by HPLC, is expected for research-grade material. kilobio.comchemimpex.com The chromatogram should ideally show a single, sharp peak corresponding to the main compound, with minimal or no extraneous peaks. kilobio.com
Identification of Potential Impurities: Common impurities in Fmoc-amino acids can include the free amino acid, di- and tripeptides formed during the Fmoc protection step, and residual solvents. nih.govnih.gov A mass balance approach, where the sum of all impurities (including water and residual solvents) is subtracted from 100%, can provide a comprehensive assessment of purity. nih.govresearchgate.net
Chiral Purity: For L-amino acid derivatives, it is crucial to assess the enantiomeric purity to ensure that the desired stereochemistry is maintained. Chiral chromatography, often using a chiral stationary phase, can be used to separate and quantify the D-enantiomer impurity. cat-online.com The level of the D-enantiomer should be very low, typically less than 0.1%.
Water and Solvent Content: The presence of water and residual solvents can affect the stability and reactivity of the compound. kilobio.com Karl Fischer titration is the standard method for determining water content, while gas chromatography (GC) is typically used to quantify residual solvents.
Interactive Data Table: Purity Specifications for Research-Grade this compound
| Specification | Method | Typical Limit | Reference |
| Purity | HPLC | ≥98% | kilobio.comchemimpex.com |
| Enantiomeric Purity (D-isomer) | Chiral HPLC/GC | <0.1% | cat-online.com |
| Water Content | Karl Fischer Titration | ≤0.5% | kilobio.com |
| Residual Solvents | Gas Chromatography (GC) | <0.1% | kilobio.com |
| Identity | ¹H NMR, Mass Spectrometry | Conforms to structure | rsc.orgadvancedchemtech.com |
Q & A
Q. What are the standard protocols for synthesizing peptides using Fmoc-3,4-dimethoxy-L-phenylalanine in solid-phase peptide synthesis (SPPS)?
this compound (Fmoc-Dmp) is incorporated into peptides via SPPS using standard Fmoc-deprotection conditions (e.g., 20% piperidine in DMF). The dimethoxy groups enhance steric protection, reducing side reactions during coupling. Post-synthesis, cleavage from the resin is performed with trifluoroacetic acid (TFA)/H₂O/triisopropylsilane (95:2.5:2.5) to preserve the methoxy functionalities .
Q. How does the dimethoxy substitution on phenylalanine influence peptide stability and binding affinity?
The 3,4-dimethoxy groups improve conformational rigidity via intramolecular hydrogen bonding and π-π stacking, enhancing peptide stability in aqueous environments. This rigidity also promotes selective interactions with hydrophobic binding pockets in enzymes or receptors, increasing binding affinity .
Q. What analytical methods are recommended for characterizing this compound purity and structural integrity?
Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment. High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ = 448.48), while ¹H/¹³C NMR in deuterated DMSO or CDCl₃ verifies methoxy group retention (δ ~3.7 ppm for OCH₃) .
Q. How should this compound be stored to maintain stability?
Store at 0–4°C in a desiccator under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group. Lyophilized peptides containing this residue are stable for >1 year at -20°C .
Advanced Research Questions
Q. How do computational methods like molecular dynamics (MD) simulations elucidate the self-assembly behavior of this compound in hydrogels?
MD simulations (GROMACS/AMBER) with explicit solvent models reveal that π-π interactions between aromatic rings and hydrogen bonding between methoxy groups drive fibril formation. Simulations at 300 K over 100 ns show aggregation kinetics and fiber morphology consistent with experimental XRD data (e.g., P2₁2₁2₁ space group) .
Q. What contradictions exist between XRD and spectroscopic data in structural studies of this compound derivatives?
XRD identifies a helical arrangement stabilized by C–H···O and π-π interactions, while FTIR and circular dichroism (CD) may suggest β-sheet dominance. This discrepancy arises from XRD capturing crystalline states vs. spectroscopic methods probing solution-phase dynamics. Cross-validation with TEM imaging is advised .
Q. How can enzyme engineering optimize phenylalanine ammonia-lyases (PALs) for biocatalytic applications involving 3,4-dimethoxy-L-phenylalanine?
Rational design (e.g., PcPAL L134A/I460V variant) enhances substrate specificity for 3,4-dimethoxy-L-phenylalanine via active-site enlargement. Saturation mutagenesis at residues F137 and I460 improves catalytic efficiency (kcat/KM) by 3-fold, enabling synthesis of non-natural amino acid precursors like l-DOPA .
Q. What methodological challenges arise when incorporating this compound into peptide nucleic acids (PNAs)?
The bulky methoxy groups hinder Watson-Crick base pairing. Mitigate this by using shorter coupling times (1–2 min) with microwave-assisted SPPS and substituting DMF with dimethylacetamide (DMA) to reduce aggregation. Confirm hybridization via thermal denaturation assays (ΔTm ~5–8°C reduction vs. unmodified PNAs) .
Methodological Tables
Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 447.48 g/mol | |
| Solubility | 10–15 mg/mL in DMF/DMSO | |
| HPLC Retention Time* | 8.2 min (C18, 0.1% TFA, 30% ACN) | |
| XRD Space Group | P2₁2₁2₁ (helical symmetry) |
*Column: Waters XBridge C18, 4.6 × 150 mm, 5 μm.
Table 2. Comparison of Self-Assembly Properties in Fluorinated Derivatives
| Property | Fmoc-3,4F-Phe | Fmoc-3,5F-Phe |
|---|---|---|
| Storage Modulus (G’) | 3.5 kPa | 8.2 kPa |
| Fiber Diameter (TEM) | 10–15 nm | 5–8 nm |
| Hydrogel Stability | 72 hours | >168 hours |
| Dominant Interaction | π-π stacking | F···F contacts |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
